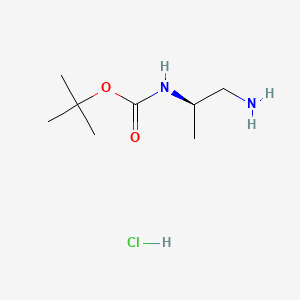

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-6(5-9)10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHXWWFZXWRQAK-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679173 | |

| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217631-35-0 | |

| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride CAS number

An In-depth Technical Guide to (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

Abstract

This compound is a chiral bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a primary amine and a tert-butyloxycarbonyl (Boc)-protected secondary amine on a chiral propane backbone, makes it a highly valuable intermediate for the synthesis of complex, stereospecific molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, robust analytical methodologies for purity and identity confirmation, and a discussion of its applications in the synthesis of pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.

Core Chemical and Physical Properties

This compound is the salt form of the corresponding free base, often preferred for its improved stability and handling characteristics. The hydrochloride salt is typically a solid that is more readily weighed and dissolved in polar solvents compared to the free amine.

| Property | Value | Source(s) |

| Chemical Name | This compound | BLDpharm[1] |

| Synonyms | tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate HCl | BIOSYNCE[2] |

| CAS Number | 1217631-35-0 (for Hydrochloride) | BLDpharm[1] |

| CAS Number | 100927-10-4 (for Free Base) | American Elements, SynHet[3][4] |

| Molecular Formula | C₈H₁₉ClN₂O₂ | N/A (Derived) |

| Molecular Weight | 210.70 g/mol | N/A (Derived) |

| Appearance | Typically a white to off-white solid or liquid | BIOSYNCE[2] |

| Solubility | Soluble in organic solvents such as ethanol and ether | BIOSYNCE[2] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | Lead Sciences[5] |

Synthesis and Mechanistic Rationale

The primary synthetic route to (R)-tert-butyl (1-aminopropan-2-yl)carbamate involves the chemoselective mono-N-Boc protection of the less sterically hindered primary amine of (R)-1,2-diaminopropane. However, to achieve the title compound, selective protection of the secondary amine is required. This is often accomplished through a multi-step process starting from a suitable chiral precursor like (R)-alanine.

Causality in Synthetic Design

The choice of a Boc-protecting group is strategic; it is stable under a wide range of nucleophilic and basic conditions but can be readily cleaved under mild acidic conditions, allowing for orthogonal deprotection in complex multi-step syntheses[6]. The hydrochloride salt formation at the final step serves to purify the compound and enhance its shelf-life and ease of handling.

Generalized Synthetic Workflow

The following diagram outlines a common conceptual pathway for the synthesis.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Mono-Boc Protection

This protocol describes the selective protection of a diamine, a core transformation in synthesizing the title compound. The use of a large excess of the diamine starting material can favor mono-protection over di-protection[7].

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,2-diaminopropane (2.5 equivalents) in dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM. Add this solution dropwise to the cooled diamine solution over 1-2 hours with vigorous stirring. The slow addition is critical to minimize the formation of the di-protected byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the Boc₂O is consumed.

-

Workup and Isolation: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate the mono-protected product.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or methanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or ether) dropwise. The hydrochloride salt will typically precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of chiral building blocks is paramount for their successful application in drug synthesis. A combination of chromatographic and spectroscopic methods is employed.

Comparative Overview of Analytical Techniques

| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |

| Principle | Separation based on polarity and partitioning between stationary and mobile phases.[8] | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns.[8] |

| Primary Use | Purity assessment and quantification of impurities. | Unambiguous structure elucidation and confirmation. | Molecular weight confirmation and identification of impurities. |

| Typical Column/Probe | Chiral or C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).[8] | 400 MHz or higher spectrometer with a standard 5 mm probe. | Electrospray Ionization (ESI) or Gas Chromatography-MS (GC-MS).[8] |

| Key Insights | Provides retention time, peak area (% purity), and detects non-volatile impurities. | Provides chemical shifts, coupling constants, and integration values for proton (¹H) and carbon (¹³C) atoms. | Provides the molecular ion peak [M+H]⁺ and characteristic fragment ions. |

Protocol: Purity Determination by HPLC

This method is suitable for the routine purity assessment of the final compound.

-

Instrumentation: HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: Chiral column (e.g., Chiralpak series) to confirm enantiomeric purity, or a standard C18 reverse-phase column for achiral purity.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[8]

Applications in Drug Development and Organic Synthesis

The unique structure of this compound makes it a valuable synthon for introducing a chiral 1,2-diaminopropane moiety. This structural motif is present in numerous biologically active molecules.

Role as a Chiral Intermediate

After deprotection of the Boc group, the resulting chiral diamine can be incorporated into larger molecules. The differential reactivity of the primary and secondary amines allows for sequential, controlled functionalization. It is a key building block for synthesizing ligands for asymmetric catalysis, peptide mimics, and various pharmaceutical agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[6]

Logical Workflow in Complex Synthesis

The diagram below illustrates how the deprotected building block can be integrated into a synthetic pathway, for example, in the formation of a substituted heterocyclic compound.

Caption: Integration of the chiral diamine into a heterocyclic scaffold.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Safety Precautions: Based on data for similar carbamates and amines, this compound should be handled with care. It may cause skin and eye irritation.[9][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[11]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.[5] Protect from moisture and light to prevent degradation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids (other than for controlled deprotection).[9][10]

Conclusion

This compound is a cornerstone chiral building block for modern synthetic organic and medicinal chemistry. Its well-defined stereochemistry and the versatile Boc protecting group provide a reliable and efficient means to introduce the 1,2-diaminopropane unit into complex target molecules. A thorough understanding of its synthesis, analytical characterization, and handling is essential for any researcher aiming to leverage its synthetic potential in the pursuit of novel therapeutics.

References

-

American Elements. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. [Link]

-

Fisher Scientific. (2023). Safety Data Sheet for tert-Butyl carbamate. [Link]

-

Lead Sciences. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. [Link]

-

BIOSYNCE. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS 100927-10-4. [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

-

Pittelkow, M. et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

ResearchGate. (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. [Link]

-

PubChem. tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

Hölzel Diagnostika. tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate. [Link]

Sources

- 1. 1217631-35-0|this compound|BLD Pharm [bldpharm.com]

- 2. biosynce.com [biosynce.com]

- 3. americanelements.com [americanelements.com]

- 4. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate [synhet.com]

- 5. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate - Lead Sciences [lead-sciences.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to tert-Butyl N-[(2R)-1-aminopropan-2-yl]carbamate Hydrochloride

Executive Summary: This document provides an in-depth technical analysis of tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate hydrochloride, a chiral building block of significant importance in pharmaceutical synthesis and medicinal chemistry. We will dissect its chemical identity through a detailed IUPAC nomenclature breakdown, outline a validated synthetic pathway, describe rigorous analytical characterization methods, and explore its applications as a strategic intermediate. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's properties and utility.

Chemical Identity and Physicochemical Properties

IUPAC Name and Nomenclature Analysis

The formal IUPAC name for the compound is tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate hydrochloride . Let's deconstruct this name to understand the molecule's structure:

-

Propane : The core of the molecule is a three-carbon alkane chain.

-

1-amino...2-yl : This indicates the propane chain is substituted at positions 1 and 2. The "-2-yl" signifies that the main functional group for naming is attached at the second carbon.

-

Carbamate : This is the principal functional group, an ester of carbamic acid (H₂NCOOH). The name tert-butyl...carbamate indicates a tert-butyl group is attached to the oxygen atom of the carbamate.

-

N-[(2R)-1-aminopropan-2-yl] : This specifies that the nitrogen of the carbamate group is bonded to the second carbon of the propane chain. The primary amine at position 1 remains as a substituent. The (2R) denotes the stereochemistry at the chiral center (carbon 2), indicating a specific spatial arrangement of the attached groups.

-

Hydrochloride : The unreacted primary amino group at position 1 is basic and forms a salt with hydrochloric acid (HCl). This enhances the compound's stability and crystallinity.

Chemical Structure and Stereochemistry

The molecule consists of a propane-1,2-diamine backbone where the amino group at position 2 is protected by a tert-butoxycarbonyl (Boc) group, and the primary amino group at position 1 is protonated to form a hydrochloride salt. The stereocenter at C2 is of the (R) configuration.

Caption: General synthetic and quality control workflow.

Detailed Protocol for Selective N-Boc Protection

This protocol is a representative method based on standard procedures for mono-Boc protection of diamines.

-

Reaction Setup : To a solution of (R)-propane-1,2-diamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a methanol/DCM mixture, cool the flask to 0 °C in an ice bath. The choice of solvent and temperature is critical for controlling selectivity.

-

Reagent Addition : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 equivalents) in the same solvent to the cooled diamine solution over 1-2 hours with vigorous stirring. Using a slight sub-stoichiometric amount of Boc₂O minimizes the formation of the di-protected byproduct.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and formation of the desired mono-protected product.

-

Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The crude product can then be taken to the next step or purified.

Causality: The slow addition of the protecting agent at low temperatures is crucial. It helps to control the exotherm of the reaction and improves the selectivity for mono-protection over di-protection by keeping the effective concentration of the electrophile low.

Salt Formation

-

Dissolution : Dissolve the crude tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate in a minimal amount of a suitable organic solvent, such as diethyl ether or methanol.

-

Acidification : Slowly add a solution of hydrochloric acid (1.0-1.1 equivalents, typically as a solution in dioxane or diethyl ether) to the stirred solution at 0 °C.

-

Precipitation : The hydrochloride salt will typically precipitate out of the solution as a white solid.

-

Isolation : Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Purification and Quality Control

The primary method for purifying the final hydrochloride salt is recrystallization from a suitable solvent system (e.g., methanol/ether or ethanol/hexane). This process is self-validating; a sharp melting point range for the recrystallized material is a strong indicator of high purity.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the final product.

| Analytical Method | Purpose | Expected Result |

| ¹H NMR | Structural confirmation and purity assessment | Peaks corresponding to the tert-butyl group (~1.4 ppm, 9H), the propane backbone protons, and the amine protons. Integration should match the expected structure. |

| ¹³C NMR | Carbon skeleton confirmation | Signals for the Boc carbonyl carbon (~156 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the three distinct carbons of the propane backbone. |

| FTIR | Functional group identification | Characteristic absorptions for N-H stretching (amines and amides), C=O stretching (carbamate), and C-H stretching. |

| HPLC/LC-MS | Purity determination and mass confirmation | A single major peak in the chromatogram (purity >98%) and a mass spectrum showing the molecular ion for the free base [M+H]⁺. |

| Chiral HPLC | Enantiomeric purity determination | Analysis using a chiral stationary phase to separate the (R) and (S) enantiomers, confirming high enantiomeric excess (ee) of the desired (R)-isomer. |

Applications in Research and Drug Development

Role as a Chiral Building Block

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a quintessential example of a chiral building block. Its value lies in its bifunctional nature combined with a defined stereocenter.

-

Orthogonal Protection : The two nitrogen atoms have different reactivity profiles. The Boc-protected amine is unreactive under basic and nucleophilic conditions, while the primary ammonium salt can be deprotonated to a free amine for further reactions. The Boc group can be selectively removed under acidic conditions. [1]This orthogonality allows for precise, stepwise construction of complex molecules.

-

Stereochemical Control : Introducing this molecule into a synthetic sequence transfers its (R)-stereochemistry to the target molecule. This is fundamental in modern drug development, where often only one enantiomer of a drug is therapeutically active and the other may be inactive or even harmful.

Use in Peptide Synthesis and Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of a wide array of pharmaceuticals. [2]The protected diamine structure is a common motif in enzyme inhibitors, receptor ligands, and peptidomimetics. The defined distance and stereochemical relationship between the two nitrogen atoms are often crucial for binding to biological targets. It is particularly valuable in the synthesis of novel drugs targeting neurological disorders and in biochemical research involving enzyme inhibitors. [2]

Handling, Storage, and Safety

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Precautionary Statements : P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3]* Personal Protective Equipment (PPE) : Use under a chemical fume hood. Wear protective gloves, safety goggles, and a lab coat.

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [4]

Conclusion

tert-Butyl N-[(2R)-1-aminopropan-2-yl]carbamate hydrochloride is a high-value synthetic intermediate whose utility is derived from its unique combination of features: a chiral center with defined (R)-stereochemistry and orthogonally protected amino groups. These characteristics make it an indispensable tool for the efficient and stereocontrolled synthesis of complex pharmaceutical agents. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective application in research and development.

References

-

American Elements. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. [Link]

-

ChemBK. (R)-1-n-boc-propane-1,2-diaMine hydrochloride. [Link]

-

Lead Sciences. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. [Link]

Sources

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride: A Comprehensive Technical Guide for Synthetic Applications

Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride (CAS: 174060-98-1). Designed for researchers, chemists, and professionals in drug development, this document details the structural characteristics, physical data, and critical analytical methodologies required for quality assessment. By explaining the rationale behind standard characterization protocols, this guide serves as an authoritative resource for the effective utilization of this key chiral building block in pharmaceutical synthesis.

Introduction: The Strategic Role in Asymmetric Synthesis

This compound is a highly valuable chiral intermediate in modern medicinal chemistry and process development. Its utility stems from a trifunctional molecular architecture: a primary amine nucleophile, a sterically defined chiral center, and a stable yet readily cleavable tert-butoxycarbonyl (Boc) protecting group on the secondary amine. The hydrochloride salt form confers superior handling properties, enhancing crystallinity, thermal stability, and reducing hygroscopicity compared to the corresponding free base.

A precise understanding of its physical properties is not merely academic; it is a prerequisite for successful process scale-up, ensuring lot-to-lot consistency, predictable solubility in reaction media, and the development of robust purification strategies. This guide provides the foundational data and analytical frameworks necessary to confidently integrate this reagent into complex synthetic workflows.

Physicochemical Properties

The fundamental identity and physical behavior of the compound are summarized below. These data are critical for reaction design, solvent selection, and establishing appropriate storage protocols.

Chemical Identity and Structure

The compound's structure is the source of its synthetic utility, providing a pre-installed stereocenter and orthogonally protected amino groups.

Figure 1: Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate hydrochloride |

| CAS Number | 174060-98-1 |

| Molecular Formula | C₈H₁₉ClN₂O₂ |

| Molecular Weight | 210.70 g/mol |

| Canonical SMILES | CNC(=O)OC(C)(C)C.Cl |

| InChI Key | YWVIZHWFFNBMFL-QMMMGPOBSA-N |

Physical Data

The macroscopic properties dictate the compound's behavior and requirements for handling and storage.

Table 2: Physical Property Summary

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 163 - 167 °C | [1][2] |

| Solubility | Soluble in water, methanol, and other polar protic solvents. | |

| Storage Conditions | 2-8°C, under inert atmosphere. Hygroscopic. | [1] |

Quality Control & Analytical Verification

Confirming the identity, purity, and stereochemical integrity of the starting material is a cornerstone of reproducible synthesis. The following protocols represent a self-validating system for the comprehensive characterization of this compound.

Structural Confirmation via Nuclear Magnetic Resonance (NMR)

Expertise & Rationale: NMR spectroscopy is the definitive method for confirming the molecular structure. ¹H NMR provides information on the electronic environment of protons and their connectivity, while ¹³C NMR confirms the carbon backbone. The choice of a deuterated polar solvent like D₂O or CD₃OD is dictated by the compound's salt nature and high polarity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Water-d₂).

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer with a field strength of 400 MHz or higher.

-

Data Analysis & Expected Results:

-

¹H NMR (400 MHz, CD₃OD): The spectrum should exhibit characteristic signals: a singlet (~1.45 ppm) for the nine equivalent tert-butyl protons, a doublet (~1.20 ppm) for the C1 methyl group, and multiplets for the C2 methine and C3 methylene protons. The NH and NH₃⁺ protons may appear as broad signals or exchange with the solvent.

-

¹³C NMR (101 MHz, CD₃OD): Key resonances are expected around δ 157 (carbamate C=O), 80 (quaternary Boc carbon), 50 (chiral methine), 45 (methylene), 28 (tert-butyl methyls), and 18 (C1 methyl). The presence of the correct number of signals validates the carbon skeleton.

-

Molecular Weight Verification via Mass Spectrometry (MS)

Expertise & Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred technique for this polar, non-volatile compound. It is a soft ionization method that typically yields the protonated molecular ion of the free base, allowing for unambiguous confirmation of the molecular weight.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a methanol/water (1:1) mixture.

-

Infusion: Infuse the sample directly into the ESI source operating in positive ion mode.

-

Data Analysis & Expected Results: The primary ion observed will correspond to the free base of the compound plus a proton [M+H]⁺.

-

Calculated Mass for [C₈H₁₈N₂O₂ + H]⁺: 175.1441

-

Observed Mass: m/z = 175.14 ± 0.01 (on a high-resolution mass spectrometer).

-

Purity Determination via High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-phase HPLC is the industry-standard method for assessing the purity of pharmaceutical intermediates. A C18 stationary phase is effective at retaining the molecule, while a gradient elution of acidified water and an organic modifier provides excellent separation from potential impurities. UV detection is suitable due to the weak absorbance of the carbamate chromophore at low wavelengths.

Experimental Protocol: RP-HPLC Analysis

-

System: An HPLC system equipped with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Analysis: The purity is calculated based on the relative area percent of the main product peak. A purity level of ≥98% is typically required for use in GMP synthesis.

Figure 2: Standard workflow for the quality control and release of the title compound.

Conclusion

This compound is a cornerstone chiral building block whose effective use is predicated on a thorough understanding of its physical properties and a rigorous approach to analytical characterization. The data and protocols presented in this guide provide the necessary framework for researchers and drug development professionals to ensure the quality, consistency, and successful application of this intermediate in their synthetic endeavors. Adherence to these analytical principles is critical for achieving reproducible and scalable chemical processes.

References

Sources

A Comprehensive Spectroscopic Analysis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride

An In-depth Technical Guide:

Introduction

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride (CAS No: 1217631-35-0) is a chiral diamine building block of considerable importance in medicinal chemistry and organic synthesis.[1][2] Its defined stereochemistry and orthogonally protected amino groups—a primary amine hydrochloride salt and a Boc-protected secondary amine—make it a valuable intermediate for constructing complex, biologically active molecules, including potent kinase inhibitors.[2]

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound. As direct experimental spectra are not always publicly available, this document synthesizes data from analogous structures and first principles to serve as a predictive reference for researchers, scientists, and drug development professionals. The focus is not merely on the data itself, but on the causal reasoning behind the spectral features, enabling robust structural verification and quality control.

The following sections detail the theoretical underpinnings, experimental considerations, and predicted spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Caption: Overall workflow for the spectroscopic characterization of the target compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its constitution and stereochemical integrity.

Experimental Protocol: NMR Sample Preparation & Acquisition

A well-defined protocol is critical for acquiring high-quality, reproducible NMR data. The hydrochloride salt nature of the analyte dictates the choice of solvent.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.

-

Solvent Selection: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to a clean, dry NMR tube.[3]

-

Dissolution: Cap the tube and vortex or shake vigorously until the sample is fully dissolved. Gentle warming may be applied if necessary.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at 298 K.

Scientist's Note (Expertise & Experience): The choice of DMSO-d₆ is deliberate and crucial. Unlike CDCl₃, it readily dissolves polar hydrochloride salts. More importantly, as a dipolar aprotic solvent, it slows the rate of proton exchange. This allows for the observation of signals from the exchangeable N-H protons of both the carbamate and the ammonium group, which would likely be broadened or exchange with the solvent in protic media like D₂O or CD₃OD.[4] The residual proton signal for DMSO-d₆ appears as a pentet around 2.50 ppm, and its carbon signal is a septet around 39.5 ppm.[5]

Predicted ¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides a map of all proton environments in the molecule. The presence of the electron-withdrawing ammonium group significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield compared to the neutral free base.[3]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.20 | Broad singlet | 3H | -CH₂-NH₃ ⁺ | The protons of the ammonium group are acidic and exchange, leading to a broad signal. Its downfield shift is due to the positive charge. |

| ~7.10 | Doublet | 1H | -NH -Boc | The carbamate N-H proton typically appears as a doublet due to coupling with the adjacent methine proton. |

| ~3.85 | Multiplet | 1H | -CH (NHBoc)- | This methine proton is deshielded by the adjacent nitrogen atom of the carbamate. |

| ~2.95 | Multiplet | 2H | -CH₂ -NH₃⁺ | These methylene protons are adjacent to the highly electron-withdrawing ammonium group, causing a significant downfield shift. |

| 1.38 | Singlet | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |

| 1.05 | Doublet | 3H | -CH(CH₃ ) | These methyl protons are coupled to the adjacent methine proton, resulting in a doublet. |

Predicted ¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 155.5 | C =O (Carbamate) | The carbonyl carbon of the carbamate group is characteristically found in this downfield region.[6] |

| 78.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| 48.5 | -C H(NHBoc)- | The methine carbon bonded to the carbamate nitrogen. |

| 44.0 | -C H₂-NH₃⁺ | This carbon is shifted downfield due to the adjacent positively charged nitrogen. |

| 28.2 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| 17.5 | -CH(C H₃) | The terminal methyl carbon of the propane backbone. |

Part 2: Mass Spectrometry (MS)

Mass spectrometry is an essential technique for confirming the molecular weight and probing the structure of a molecule through its fragmentation pattern. Electrospray Ionization (ESI) is the method of choice for this polar, pre-charged compound.

Experimental Protocol: MS Sample Preparation & Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in positive ion mode. The analyte is already a cation in its hydrochloride salt form, making protonation unnecessary.

Scientist's Note (Trustworthiness): The protocol is self-validating. The expected molecular ion in positive mode is the cation of the salt, [C₈H₁₉N₂O₂]⁺. Observing a peak corresponding to the calculated exact mass of this cation (m/z 175.1441) provides high-confidence confirmation of the compound's identity.

Predicted Mass Spectrum and Fragmentation Analysis

The Boc (tert-butoxycarbonyl) protecting group imparts a highly predictable fragmentation pattern upon collision-induced dissociation (CID).[7]

Table 3: Predicted ESI-MS Data

| m/z (Exact Mass) | Formula | Assignment |

| 175.1441 | [C₈H₁₉N₂O₂]⁺ | [M]⁺ (Cation) |

| 119.0866 | [C₅H₁₁N₂O]⁺ | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 101.0759 | [C₅H₉N₂]⁺ | [M - C₄H₈ - H₂O]⁺ or [M - C₄H₁₀O]⁺ |

| 75.0811 | [C₃H₉N₂]⁺ | [M - C₅H₁₀O₂]⁺ (Loss of Boc group) |

| 57.0702 | [C₄H₉]⁺ | [t-Bu]⁺ |

The primary fragmentation pathway involves the characteristic loss of isobutylene (56 Da) from the tert-butyl group, followed by potential subsequent losses.

Sources

- 1. 1217631-35-0|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate Hydrochloride

Introduction

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate, and its hydrochloride salt, is a chiral building block of significant value in the pharmaceutical and fine chemical industries. As a derivative of (R)-1,2-diaminopropane, it possesses two distinct primary amine functionalities, one of which is masked by a tert-butyloxycarbonyl (Boc) protecting group. This differential protection makes it an exceptionally versatile intermediate for the synthesis of complex, stereochemically defined molecules, including peptide mimetics and active pharmaceutical ingredients (APIs).[1]

This guide provides a comprehensive overview of a robust and widely applicable synthetic route to (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride. We will delve into the core principles of selective protection, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. The focus is not merely on the procedural steps but on the underlying chemical logic that informs the experimental design, offering researchers and drug development professionals a trusted resource for their work.

Core Synthetic Strategy: The Challenge and Logic of Selective Protection

The primary challenge in synthesizing the target molecule lies in the selective functionalization of one of two primary amino groups in the starting material, (R)-1,2-diaminopropane. The two amines, located at the C-1 and C-2 positions, exhibit similar reactivity, and a direct reaction with one equivalent of a protecting group reagent like di-tert-butyl dicarbonate (Boc₂O) would typically yield an intractable statistical mixture of mono-protected isomers and the di-protected byproduct.

Our chosen strategy overcomes this by exploiting the subtle differences in the electronic and steric environment of the two amines through a carefully controlled mono-protection reaction. The key principles are:

-

Nucleophilicity vs. Steric Hindrance: The amine at C-1 is attached to a primary carbon, making it less sterically hindered. The amine at C-2 is attached to a secondary carbon bearing a methyl group, making it more sterically hindered but also slightly more basic (and thus potentially more nucleophilic) due to the electron-donating nature of the alkyl group.

-

Kinetic Control: By conducting the reaction at low temperatures and with slow, controlled addition of the Boc-anhydride, we operate under kinetic control. This favors the reaction at the most accessible and/or most nucleophilic site, allowing for selective protection.

-

Stoichiometric Precision: Using a slight excess of the diamine starting material relative to the Boc-anhydride is a common strategy to disfavor the formation of the di-protected species, making the mono-protected product the major component.[2]

The overall workflow for this synthesis is outlined below.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis on a laboratory scale. Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.

Physicochemical Data of Key Compounds

| Compound Name | Molecular Formula | MW ( g/mol ) | CAS No. | Role |

| (R)-1,2-Diaminopropane | C₃H₁₀N₂ | 74.13 | 78-90-0 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | Protecting Group |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Salt Formation |

| Final Product | C₈H₁₉ClN₂O₂ | 210.70 | 100927-10-4 | Target Compound |

Step 1: Preparation of (R)-1,2-Diaminopropane Free Base

Causality Note: Chiral amines are often supplied as hydrochloride salts for improved stability and handling. This step liberates the nucleophilic free amine required for the subsequent reaction.

-

If starting with (R)-1,2-Diaminopropane dihydrochloride, dissolve it in deionized water.

-

Cool the aqueous solution in an ice bath (0-5 °C).

-

Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 4N NaOH) with vigorous stirring until the pH of the solution is >12.

-

Extract the aqueous layer multiple times (e.g., 5 x 50 mL for a 10g scale) with dichloromethane (DCM).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure. Caution: (R)-1,2-diaminopropane is volatile (b.p. ~120 °C). Avoid excessive heating. The resulting oil is the free base and should be used immediately.

Step 2: Selective Mono-N-Boc Protection

Causality Note: This is the critical step where selectivity is achieved. Using a non-polar solvent like DCM, maintaining a low temperature, and adding the bulky Boc₂O reagent slowly allows for kinetic control, favoring the formation of the desired mono-protected product.

-

Dissolve the freshly prepared (R)-1,2-diaminopropane free base (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of diamine).

-

Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in a minimal amount of anhydrous DCM.

-

Add the Boc₂O solution dropwise to the stirred diamine solution over a period of 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting diamine is consumed.

Step 3: Work-up and Purification

Causality Note: The purification leverages the differing basicity of the components. Unreacted diamine (highly basic) is removed with an acidic wash. The mono-protected product (basic) is retained and separated from the neutral di-protected byproduct via column chromatography.

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer with a 1M HCl solution to remove any unreacted diamine.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

-

Purify the crude material by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to separate the desired mono-Boc product from the non-polar di-Boc byproduct and other impurities.

Step 4: Formation of the Hydrochloride Salt

Causality Note: Converting the purified, often oily, free base into its hydrochloride salt provides a stable, crystalline, and easily handleable solid.[3] This is standard practice in pharmaceutical development for improving the physicochemical properties of amine-containing compounds.

-

Dissolve the purified (R)-tert-Butyl (1-aminopropan-2-yl)carbamate in a suitable solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (1.0 eq) of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) with stirring.

-

A white precipitate should form immediately. Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-basic impurities.

-

Dry the product under vacuum to yield this compound as a white crystalline powder.

Reaction Scheme and Mechanism

The chemical transformation is a nucleophilic attack of one of the amine groups on the electrophilic carbonyl carbon of the Boc-anhydride.

Caption: Overall reaction scheme for the synthesis.

Quality Control: A Self-Validating System

To ensure the integrity of the synthesis, each step should be validated.

-

Reaction Monitoring: TLC is an indispensable tool for tracking the consumption of starting material and the formation of products. A typical mobile phase would be 10% Methanol in DCM with a small amount of triethylamine or ammonia to prevent streaking of the basic amines on the silica plate.

-

Structural Confirmation: The identity and purity of the final product must be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: Will confirm the overall structure, the presence of the Boc group (characteristic singlet at ~1.4 ppm in ¹H NMR), and the successful protection at the C-2 position through analysis of chemical shifts and coupling patterns of the methine and methylene protons.

-

Mass Spectrometry (MS): Will confirm the correct molecular weight of the compound.

-

Optical Rotation: Measurement of the specific rotation will confirm that the stereochemical integrity of the chiral center has been maintained throughout the synthesis.

-

Melting Point: A sharp melting point is indicative of high purity for the final crystalline salt.[3]

-

Conclusion

The synthesis of this compound is a prime example of strategic chemical protection. By understanding the subtle interplay of steric and electronic effects and by carefully controlling reaction conditions, it is possible to achieve high selectivity in the mono-protection of a small, difunctional molecule. The protocol described herein provides a reliable and scalable foundation for producing this valuable chiral building block, enabling further research and development in medicinal chemistry and beyond.

References

-

ChemBK. (2024). R-1-n-boc-propane-1,2-diaMine. Available at: [Link][3]

-

BIOSYNCE. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS 100927-10-4. Available at: [Link][1]

-

Wikipedia. (n.d.). 1,2-Diaminopropane. Available at: [Link][4]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link][5][6]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link][7]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available at: [Link][2]

-

American Elements. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. Available at: [Link][8]

Sources

- 1. biosynce.com [biosynce.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chembk.com [chembk.com]

- 4. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 5. redalyc.org [redalyc.org]

- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. americanelements.com [americanelements.com]

A Technical Guide to the Synthetic Utility of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a chiral building block crucial to modern synthetic organic chemistry. Its primary role is not that of a pharmacologically active agent with a biological mechanism of action, but rather as a specialized tool whose "action" is rooted in the principles of protecting group chemistry. This guide elucidates its function as a mono-protected 1,2-diamine, detailing the chemical mechanisms that enable its use in the stereoselective synthesis of complex molecules, including pharmaceutical intermediates and chiral ligands.[1][2][3]

Core Principles: The Strategy of Amine Protection

In multi-step organic synthesis, it is often necessary to prevent a reactive functional group from participating in a reaction while another part of the molecule is being modified. This is achieved by temporarily converting the functional group into a less reactive derivative using a "protecting group".[4] The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its ease of removal under specific, mild acidic conditions.[5][6][7]

The compound this compound is a derivative of (R)-1,2-diaminopropane where the amino group at the C2 position is protected as a Boc-carbamate.[8] This strategic protection leaves the primary amine at the C1 position available for chemical modification. The hydrochloride salt form enhances the compound's stability and handling characteristics.

Key Attributes of the Boc Protecting Group:

-

Stability: Resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[5]

-

Orthogonality: Its acid-lability allows for selective removal in the presence of other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile), a critical feature in complex syntheses.[5][6]

-

Mild Removal: Deprotection is achieved with moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often at room temperature.[7][9][10]

Physicochemical Properties

A summary of the key quantitative data for the parent compound, (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, is presented below.

| Property | Value |

| Molecular Formula | C₈H₁₈N₂O₂ |

| Molecular Weight | 174.24 g/mol |

| Boiling Point | 263.7±23.0 °C at 760 mmHg |

| Density | 1.0±0.1 g/cm³ |

| Acidity (pKa) | 12.19±0.46 (Predicted) |

| Refractive Index | 1.454 |

(Data for the free base form, sourced from reference[1])

Mechanism of Action in Synthesis: A Two-Act Process

The "mechanism of action" for this reagent is a two-part synthetic sequence: selective reaction at the free primary amine followed by deprotection to reveal the second amine for subsequent transformations.

Act I: Utilization of the Free Amine

The hydrochloride salt must first be neutralized with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free primary amine at the C1 position. This nucleophilic amine is then available to react with a variety of electrophiles.

Common transformations include:

-

Amide Bond Formation: Acylation with acid chlorides or activated carboxylic acids.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

This selective reaction is the cornerstone of its utility, enabling the construction of chiral structures with precisely controlled connectivity.[11][12]

Act II: The Boc Deprotection Mechanism

The removal of the Boc group is a clean and efficient acid-catalyzed fragmentation reaction.[6][10] This step is often performed using neat trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent like dioxane.[7][9]

The mechanism proceeds as follows:

-

Protonation: The carbonyl oxygen of the Boc-carbamate is protonated by the strong acid. This makes the carbamate a much better leaving group.[9][10]

-

Fragmentation: The protonated carbamate fragments. The C-O bond cleaves to form a stable tert-butyl carbocation and a transient carbamic acid intermediate.[5][6]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[9][10]

-

Cation Quenching: The tert-butyl cation typically loses a proton to form isobutene, a volatile gas.[5]

This process regenerates the amine at the C2 position, yielding the chiral 1,2-diamine backbone, ready for further synthetic steps.

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocols: A Self-Validating System

The following protocols are representative methodologies for the use and subsequent deprotection of this compound.

Protocol 1: Reductive Amination of the Free Amine

This protocol describes the reaction of the title compound with a generic aldehyde to form a chiral secondary amine.

Materials:

-

This compound

-

Aldehyde (R'-CHO)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in DCM, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to neutralize the salt.

-

Imine Formation: Add the aldehyde (1.05 eq) and stir for 1 hour at room temperature.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc group to yield the final diamine product as a salt.

Materials:

-

Boc-protected intermediate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M solution).

-

Acid Addition: Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C. Gas evolution (CO₂ and isobutene) should be observed.[10]

-

Reaction: Allow the solution to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can aid in removing residual acid.[6]

-

Precipitation: Dissolve the resulting oil in a minimal amount of DCM or methanol and add cold diethyl ether to precipitate the product as the TFA salt.

-

Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final diamine salt.

Caption: General Synthetic Workflow using the title compound.

Conclusion

This compound is a quintessential example of a strategic synthetic intermediate. Its "mechanism of action" is not biological but chemical, providing a robust and reliable method for introducing a chiral 1,2-diamine moiety into a target molecule. By leveraging the stability and selective lability of the Boc protecting group, researchers can perform complex synthetic operations with high degrees of chemo- and stereoselectivity. A thorough understanding of the principles and protocols outlined in this guide is essential for its effective application in the fields of drug discovery and materials science.

References

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

- Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Organic & Biomolecular Chemistry, 13(3), 654-689.

-

BIOSYNCE. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS 100927-10-4. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]

-

Universidad de Alicante. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]

-

ACS Publications. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral 1,2-Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide: Recent Applications in Asymmetric Synthesis. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2-Diaminopropane. Retrieved from [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. Catalytic asymmetric synthesis of 1,2-diamines. | Semantic Scholar [semanticscholar.org]

- 3. rua.ua.es [rua.ua.es]

- 4. Protective Groups [organic-chemistry.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride role as a chiral building block

An In-depth Technical Guide to (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride: A Chiral Building Block in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in asymmetric synthesis, particularly within the pharmaceutical industry. Its unique structural features, comprising a primary amine and a Boc-protected secondary amine on a chiral propane backbone, make it an invaluable synthon for constructing complex, stereochemically defined molecules. This guide provides an in-depth exploration of its synthesis, characterization, and strategic application in the development of novel therapeutics, supported by detailed protocols and mechanistic insights.

Introduction: The Imperative of Chirality in Drug Design

Chirality is a fundamental principle in drug design and development. The stereoisomers of a chiral drug, known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, or chiral building blocks, is a cornerstone of modern asymmetric synthesis, enabling the selective synthesis of the desired enantiomer of a drug candidate. This approach minimizes the potential for off-target effects and metabolic liabilities associated with the inactive or more toxic enantiomer. This compound serves as a quintessential example of such a building block, offering a versatile platform for the introduction of a chiral 1,2-diaminopropane moiety.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C8H19ClN2O2 |

| Molecular Weight | 210.70 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 215-220 °C |

| Solubility | Soluble in water, methanol, and DMSO |

| Chirality | (R)-enantiomer |

Characterization: The identity and purity of this compound are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) to determine enantiomeric excess (e.e.).

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common synthetic route starts from the readily available and inexpensive chiral precursor, (R)-alanine.

Synthetic Workflow Diagram

Caption: Synthetic pathway from (R)-alanine.

Detailed Protocol: Synthesis from (R)-Alanine

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Step 1: Esterification of (R)-Alanine

-

Suspend (R)-alanine in methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain (R)-alanine methyl ester hydrochloride.

Step 2: Boc Protection

-

Dissolve the (R)-alanine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).

-

Add triethylamine (Et₃N) to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify by column chromatography to yield Boc-(R)-alanine methyl ester.

Step 3: Reduction of the Ester

-

Dissolve Boc-(R)-alanine methyl ester in an anhydrous ether solvent (e.g., THF).

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the reaction carefully by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting aluminum salts and concentrate the filtrate to obtain Boc-(R)-alaninol.

Step 4: Mesylation and Azide Displacement

-

Dissolve Boc-(R)-alaninol in dichloromethane and cool to 0 °C.

-

Add triethylamine followed by methanesulfonyl chloride (MsCl).

-

After completion, wash the reaction mixture with water and brine.

-

The crude mesylate is then dissolved in a polar aprotic solvent (e.g., DMF) and treated with sodium azide (NaN₃).

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

After completion, perform an aqueous workup and extract with a suitable organic solvent.

Step 5: Reduction of the Azide and Salt Formation

-

Dissolve the azide intermediate in methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

Filter the catalyst and concentrate the filtrate.

-

Dissolve the resulting free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in dioxane to precipitate the desired hydrochloride salt.

-

Filter and dry the solid to obtain this compound.

Applications in Drug Discovery: A Case Study Approach

The utility of this compound is best illustrated through its application in the synthesis of specific drug candidates.

Case Study 1: Synthesis of Novel Kinase Inhibitors

Many kinase inhibitors feature a chiral diamine moiety to establish key hydrogen bonding interactions within the ATP-binding pocket of the enzyme.

Reaction Workflow Diagram

Caption: General workflow for kinase inhibitor synthesis.

Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

-

To a solution of a suitable chloropyrimidine derivative in N-methyl-2-pyrrolidone (NMP), add this compound.

-

Add N,N-diisopropylethylamine (DIPEA) to act as a base.

-

Heat the reaction mixture to 80-120 °C and monitor by LC-MS.

-

Upon completion, cool the reaction and perform an aqueous workup, followed by purification by column chromatography.

Step 2: Boc Deprotection

-

Dissolve the product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often isolated as the corresponding salt.

Step 3: Final Functionalization

-

The deprotected amine can then be further functionalized through various reactions such as acylation, sulfonylation, or reductive amination to install desired pharmacophoric features.

-

For example, acylation can be achieved by treating the amine with an acyl chloride or carboxylic acid in the presence of a coupling agent (e.g., HATU).

Conclusion and Future Perspectives

This compound is a testament to the power of chiral building blocks in streamlining the synthesis of complex, enantiomerically pure molecules. Its strategic use in drug discovery campaigns has enabled the efficient exploration of chemical space and the development of potent and selective drug candidates. As synthetic methodologies continue to evolve, the demand for such well-defined and versatile chiral synthons is expected to grow, further solidifying the role of this compound in the future of medicine.

References

-

Title: Synthesis of Enantiomerically Pure 1,2-Diamines from α-Amino Acids. Source: The Journal of Organic Chemistry. URL: [Link]

-

Title: Chiral Building Blocks in Asymmetric Synthesis. Source: Chemical Reviews. URL: [Link]

-

Title: The Role of Chirality in Drug Discovery and Development. Source: Nature Reviews Drug Discovery. URL: [Link]

-

Title: Boc-Protecting Group. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Kinase Inhibitors in Cancer Therapy. Source: Annual Review of Medicine. URL: [Link]

A Senior Application Scientist's Technical Guide to (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride

Abstract

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its structure, featuring a primary amine and a protected secondary amine on a stereochemically defined propane backbone, offers synthetic versatility for constructing complex molecular architectures. This guide provides an in-depth analysis of this compound, covering its nomenclature, physicochemical properties, and synthesis. It further details its critical applications as a synthetic intermediate and presents validated, step-by-step experimental protocols for its use, including Boc-deprotection and subsequent amide coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable reagent in their synthetic endeavors.

Compound Identification and Nomenclature

Precise identification is paramount in chemical synthesis. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate and its hydrochloride salt are known by several synonyms across commercial and academic literature. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, allowing for selective functionalization of the primary amine.

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate hydrochloride |

| CAS Number | 100927-10-4 (for free base)[1][2][3][4] |

| PubChem CID | 45072490 (for free base)[1][3][5] |

| Molecular Formula | C₈H₁₉ClN₂O₂ (for HCl salt); C₈H₁₈N₂O₂ (for free base)[4][6] |

| Molecular Weight | 210.70 g/mol (for HCl salt); 174.24 g/mol (for free base)[5][6] |

| Common Synonyms | Boc-(R)-1,2-diaminopropane HCl, (R)-2-N-Boc-propane-1,2-diamine HCl, (R)-tert-butyl 1-aminopropan-2-ylcarbamate HCl[2] |

Physicochemical Properties and Handling

Understanding the physical properties of a reagent is critical for experimental design, particularly for reaction setup and purification.

| Property | Value | Significance in Application |

| Appearance | White crystalline powder[6] | Indicates purity. Any discoloration may suggest degradation or impurities. |

| Melting Point | 165-170 °C[6] | Useful for characterization and as a preliminary purity check. |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol)[2][6] | Dictates choice of solvent for reactions and purification methods. |

| Storage Conditions | 2-8°C, sealed in a dry, dark place[2][4][7] | The compound is hygroscopic and potentially light-sensitive; proper storage is essential to prevent degradation and maintain reagent integrity. |

Synthesis and Stereochemical Integrity

The synthesis of this compound relies on the selective protection of a chiral diamine precursor. The most common and efficient strategy involves the mono-N-Boc protection of (R)-1,2-diaminopropane.

-

Causality of the Synthetic Choice : The use of di-tert-butyl dicarbonate (Boc₂O) is standard for installing the Boc protecting group due to its high reactivity and the clean byproducts (CO₂ and tert-butanol) it generates[8]. The key challenge is achieving mono-protection. This is typically accomplished by using a stoichiometric excess of the diamine relative to the Boc₂O, which statistically favors the formation of the mono-protected product over the di-protected byproduct. The reaction is performed at a low temperature to control reactivity and improve selectivity.

Below is a logical workflow for a typical synthesis.

Caption: Generalized workflow for the synthesis of the target compound.

Core Applications in Drug Development

This molecule is a quintessential chiral building block. Its utility stems from the orthogonal nature of its two amine groups. The primary amine serves as a nucleophilic handle for chain extension or heterocycle formation, while the Boc-protected secondary amine remains unreactive until a specific, acid-mediated deprotection step is performed[9].

This reagent is particularly valuable in the synthesis of:

-

Chiral Ligands: For asymmetric catalysis.

-

Peptidomimetics: Where the propane backbone mimics a dipeptide unit.

-

Active Pharmaceutical Ingredients (APIs): It serves as a key intermediate in constructing molecules with defined stereochemistry, which is crucial for specific interactions with biological targets like enzymes or receptors[7]. For instance, it has been used in the synthesis of inhibitors for enzymes like mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2)[7].

Key Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction success.

Protocol: Boc Deprotection to Yield the Free Diamine Dihydrochloride

This procedure removes the Boc group, liberating the secondary amine. The choice of strong acid is critical for efficient cleavage.

-

Expertise & Causality : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used[8][10]. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which fragments into isobutene and a proton[11]. The resulting carbamic acid is unstable and decarboxylates to release the free amine[8]. Using a solution of HCl in an organic solvent like dioxane or methanol is often preferred as it directly yields the stable hydrochloride salt of the product, simplifying isolation.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

-

Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add a 4 M solution of HCl in 1,4-dioxane (2.5 - 3.0 eq).

-

Scientist's Note: The excess acid ensures complete reaction. The reaction is exothermic; slow addition at 0°C prevents potential side reactions.

-

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol in Dichloromethane (DCM) mobile phase, visualized with ninhydrin stain. The disappearance of the starting material spot (less polar) and the appearance of a new spot at the baseline (highly polar product) indicates completion.

-

Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid is the crude (R)-1,2-diaminopropane dihydrochloride.

-

Purification: Triturate the crude solid with cold diethyl ether to remove non-polar impurities. Filter the solid, wash with additional cold diethyl ether, and dry under high vacuum.

-

Characterization: Confirm the identity and purity of the product via ¹H NMR and Mass Spectrometry.

Caption: Workflow for the Boc-deprotection protocol.

Protocol: Amide Coupling with a Carboxylic Acid

This protocol demonstrates the use of the free primary amine as a nucleophile after Boc-deprotection of the free base form.

-

Expertise & Causality : Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid, forming a highly reactive acyl-uronium intermediate. This intermediate is readily attacked by the primary amine of the diamine substrate. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt in situ and to scavenge the acid produced during the reaction, ensuring the amine remains nucleophilic.

Step-by-Step Methodology:

-

Reactant Preparation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 eq), HATU (1.05 eq), and the (R)-tert-Butyl (1-aminopropan-2-yl)carbamate free base (1.1 eq) in anhydrous Dimethylformamide (DMF).

-

Scientist's Note: Using a slight excess of the amine can help drive the reaction to completion.

-

-

Base Addition: Cool the mixture to 0°C and add DIPEA (2.5 eq) dropwise.

-

Reaction Progression: Stir the reaction at room temperature for 4-12 hours.

-

In-Process Validation: Monitor the reaction by LC-MS. The consumption of the carboxylic acid and the appearance of a new peak corresponding to the mass of the desired amide product confirms progress.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Causality: The citric acid wash removes excess DIPEA and any unreacted amine. The bicarbonate wash removes unreacted carboxylic acid and residual citric acid. The brine wash removes residual water before drying.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

-

Final Characterization: Verify the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is an indispensable tool for the modern synthetic chemist. Its defined stereochemistry and orthogonal protecting group strategy provide a reliable and versatile platform for the synthesis of complex chiral molecules. A thorough understanding of its properties, handling, and reaction methodologies, as detailed in this guide, is essential for its effective application in research and drug development.

References

-

American Elements. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. Retrieved from [Link]

-

BIOSYNCE. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS 100927-10-4. Retrieved from [Link]

-

ChemBK. (2024). R-1-n-boc-propane-1,2-diaMine. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Lead Sciences. (n.d.). (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. Retrieved from [Link]

-